Cas no 947583-96-2 ((4-Bromo-2-(trifluoromethoxy)phenyl)methanamine)
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(trifluoromethoxy)Benzenemethanamine
- [4-bromo-2-(trifluoromethoxy)phenyl]methanamine
- (4-BROMO-2-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE
- 1-{4-bromo-2-[(trifluoromethyl)oxy]phenyl}methanamine
- WCBVBEQNZPEIDX-UHFFFAOYSA-N
- ({4-bromo-2-[(trifluoromethyl)oxy]phenyl}methyl)amine
- (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine
-
- Inchi: 1S/C8H7BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2
- InChI Key: WCBVBEQNZPEIDX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CN)=C(C=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Topological Polar Surface Area: 35.2
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019132560-1g |
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine |
947583-96-2 | 95% | 1g |
$701.68 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166858-1g |
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine |
947583-96-2 | 97% | 1g |
¥5846.00 | 2024-04-24 |
(4-Bromo-2-(trifluoromethoxy)phenyl)methanamine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine
Recent Advances in the Study of (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS: 947583-96-2)
In recent years, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS: 947583-96-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and trifluoromethoxy-substituted phenyl ring, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates.
One of the key areas of research has been the optimization of synthetic routes for (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine. Recent publications highlight improved methodologies that enhance yield and purity, making the compound more accessible for further pharmacological studies. For instance, a 2023 study demonstrated a novel catalytic approach that reduces byproduct formation and simplifies purification steps, thereby lowering production costs and increasing scalability.
Pharmacologically, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine has been investigated for its role as a precursor in the development of central nervous system (CNS) targeting agents. Preliminary in vitro and in vivo studies suggest that derivatives of this compound exhibit affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. These findings open new avenues for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
Furthermore, the compound's structural features have been leveraged in the design of protease inhibitors. A recent study published in the Journal of Medicinal Chemistry reported that (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine-based inhibitors demonstrated potent activity against HIV-1 protease, with improved pharmacokinetic profiles compared to existing drugs. This underscores the compound's versatility and potential in addressing unmet medical needs.
In addition to its therapeutic applications, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine has also been explored in the context of chemical biology tools. Researchers have utilized its reactive amine group to develop fluorescent probes and affinity labels, enabling the study of protein-ligand interactions in real-time. These tools are invaluable for understanding molecular mechanisms and accelerating drug discovery processes.
Despite these advancements, challenges remain. The compound's stability under physiological conditions and its metabolic fate in vivo require further investigation. Ongoing studies aim to address these gaps, with a focus on optimizing its pharmacokinetic and toxicological profiles. Collaborative efforts between academia and industry are expected to drive these investigations forward, paving the way for clinical applications.
In conclusion, (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine (CAS: 947583-96-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, from CNS therapeutics to protease inhibitors and chemical probes, highlight its potential to impact multiple areas of medicine. Continued research and development will be crucial to fully realize its therapeutic and diagnostic potential.
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